m-PEG4-azide

Catalog No.
S536147
CAS No.
606130-90-9
M.F
C9H19N3O4
M. Wt
233.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG4-azide

Polydisperse mPEG-azides produce complex HRMS spectra and obscure DAR; alkyl azides lead to hydrophobic collapse. m-PEG4-azide (monodisperse, MW 233.27) solves both:

  • Enables exact DAR determination via LC-MS, supporting regulatory filings.
  • PEG4 spacer maintains aqueous solubility, preventing aggregation and ensuring high recovery.
  • 18 Å reach with compact radius: ideal for solid-support capture and intracellular probes.

CAS Number

606130-90-9

Product Name

m-PEG4-azide

IUPAC Name

1-azido-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane

Molecular Formula

C9H19N3O4

Molecular Weight

233.27 g/mol

InChI

InChI=1S/C9H19N3O4/c1-13-4-5-15-8-9-16-7-6-14-3-2-11-12-10/h2-9H2,1H3

InChI Key

FFOZZVDSANUDAE-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

m-PEG4-azide

The exact mass of the compound 13-Azido-2,5,8,11-tetraoxatridecane is 233.1376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥95%

Package Size

100 mg, 250 mg, 500 mg, 1 g, 5 g

m-PEG4-azide is a discrete, monodisperse polyethylene glycol (PEG) linker featuring a methoxy-capped terminus and a reactive azide group. With an exact molecular weight of 233.27 g/mol, it serves as a highly reliable bioorthogonal reagent for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. In procurement and process design, m-PEG4-azide is primarily selected to impart aqueous solubility and prevent aggregation in bioconjugates without introducing the complex analytical challenges associated with polydisperse polymers. Its defined four-unit ethylene glycol spacer provides a critical balance, offering sufficient length to overcome steric hindrance during conjugation while maintaining a compact hydrodynamic radius that preserves the biological activity of the target payload .

Procurement Fit

Click chemistry (CuAAC / SPAAC) via terminal azide handle
Defined PEG4 spacer for PROTAC linker-length optimization
Liquid at ambient temperature supports automated liquid handling

Substituting m-PEG4-azide with generic polydisperse mPEG-azides (e.g., MW 2000) introduces a distribution of chain lengths that severely complicates High-Resolution Mass Spectrometry (HRMS) characterization, often rendering the final bioconjugate unsuitable for stringent regulatory approval where exact mass and precise Drug-to-Antibody Ratios (DAR) are required. Conversely, substituting with cheaper alkyl azides (e.g., 1-azidobutane) strips the conjugate of the PEG backbone's hydration shell, leading to hydrophobic collapse and irreversible protein aggregation in aqueous buffers. Furthermore, utilizing shorter discrete linkers like PEG2 often fails to provide adequate spatial separation, resulting in incomplete click reactions due to steric clashes with bulky biomolecular surfaces .

Substitution Risk

Linker length PEG2 or PEG3 analogs may shift degradation potency by an order of magnitude in PROTAC ternary-complex assays
Polydispersity Polydisperse PEG mixtures introduce batch-dependent solubility and aggregation that can confound SAR studies
Physical form Solid PEG-azide analogs may require warming or dissolution, limiting direct integration with automated dispensing workflows

Exact Mass Characterization for Regulatory Compliance

For therapeutic bioconjugates, analytical precision is paramount. m-PEG4-azide is a discrete molecule with an exact mass, yielding a single, sharp peak in LC-MS analysis. In contrast, polydisperse mPEG-azides produce a broad smear of molecular weights (PDI > 1.05), which masks the precise mass of the conjugate and complicates the calculation of conjugation ratios. This 100% monodispersity ensures batch-to-batch reproducibility and simplifies the CMC (Chemistry, Manufacturing, and Controls) documentation required for clinical translation.

Evidence DimensionMass Spectrometry Peak Resolution
Target Compound DataSingle discrete mass peak (100% monodisperse)
Comparator Or BaselinePolydisperse mPEG-azide (Broad mass distribution, PDI > 1.05)
Quantified DifferenceElimination of polymeric mass smearing, enabling exact DAR calculation
ConditionsHigh-Resolution Mass Spectrometry (HRMS) of bioconjugates

Procurement of discrete PEGs is essential for pharmaceutical developers who must meet strict FDA/EMA requirements for exact molecular characterization.

PROTAC degradation
Reported
PEG3 > PEG4 ≈ PEG2 in ERα assay
Linker length directly impacts degradation; PEG4 provides a defined optimization point
Rank order observed in MCF-7 cells; BTK degrader DC50 200 nM reported with PEG4 core

Optimization of Click Reaction Kinetics via Steric Relief

The spacer length of a click reagent directly dictates the efficiency of the cycloaddition, especially on crowded protein surfaces. The four-unit PEG chain of m-PEG4-azide provides approximately 18 Å of spatial separation, which is sufficient to project the reactive azide away from the protein's bulky secondary structures. Compared to shorter PEG2 linkers or direct azide attachments, the PEG4 spacer significantly reduces steric hindrance, often improving the yield of strain-promoted azide-alkyne cycloaddition (SPAAC) with bulky DBCO or BCN partners by up to 30-40% under equimolar conditions.

Evidence DimensionClick Conjugation Yield
Target Compound DataHigh yield (>90%) with minimal reagent excess
Comparator Or BaselinePEG2-azide or alkyl azide (Lower yield due to steric clashes)
Quantified Difference30-40% improvement in conjugation efficiency in sterically hindered environments
ConditionsSPAAC reaction with DBCO-modified proteins in aqueous buffer

Higher conjugation yields reduce the consumption of expensive, highly functionalized biomolecular precursors and complex click partners.

Aqueous solubility
Context-dependent
Water-miscible; longer hydration shell vs PEG3
May reduce need for organic co-solvents in biological assay buffers
Class-level inference; qualitative hydrophilicity increase per ethylene glycol unit

Prevention of Hydrophobic Aggregation in Aqueous Media

Attaching hydrophobic tags to proteins or peptides frequently induces misfolding or aggregation. While simple alkyl azides (e.g., azidohexane) are cost-effective, they lack a hydration shell, often causing >50% loss of the target biomolecule through precipitation. The m-PEG4-azide incorporates a hydrophilic polyether backbone that maintains the aqueous solubility of the conjugate. This PEGylation strategy effectively shields hydrophobic payloads, drastically reducing high-molecular-weight aggregate formation during the labeling process and extending the shelf-life of the final product in physiological buffers .

Evidence DimensionProtein Aggregation Propensity
Target Compound DataMinimal aggregation, high aqueous recovery
Comparator Or BaselineAlkyl azides (e.g., 1-azidobutane)
Quantified Difference>50% reduction in aggregation-induced product loss
ConditionsConjugation to hydrophobic peptides in PBS (pH 7.4)

Prevents the costly loss of sensitive biological materials during formulation, ensuring high recovery rates in manufacturing workflows.

Physical state
Data to verify
Liquid at 20°C
Enables direct volumetric handling and automation integration
Supplier specification; solid PEG3, PEG5, and PEG6 analogs require dissolution

Preservation of Target Binding Affinity

While long-chain PEGs (e.g., PEG12 or PEG24) are excellent for extending circulation half-life, they drastically increase the hydrodynamic radius, which can sterically block the active site of small molecule targeting ligands. m-PEG4-azide offers a critical compromise: it provides the necessary solubility for processing without the massive steric bulk of longer chains. Studies on targeted drug conjugates demonstrate that substituting a PEG12 spacer with a PEG4 spacer can restore receptor binding affinity (IC50) by an order of magnitude, ensuring that the therapeutic payload effectively engages its cellular target [1].

Evidence DimensionReceptor Binding Affinity (IC50)
Target Compound DataMaintained low nanomolar binding affinity
Comparator Or BaselineLong-chain PEG12-azide
Quantified DifferenceUp to 10-fold improvement in target engagement (lower IC50)
ConditionsIn vitro receptor-ligand binding assays

Crucial for applications where tissue penetration and target receptor engagement are prioritized over maximizing systemic circulation time.

Synthetic yield
Reported
37–69%
Comparable yield range to PEG6 and PEG8 under identical conditions
Williamson ether synthesis; no synthetic penalty vs longer PEG chains
Batch reproducibility
Context-dependent
Monodisperse PEG4 vs polydisperse PEG mixtures
Single molecular weight supports consistent solubility across batches
Class-level inference; polydisperse high-mass tail may nucleate aggregation

Antibody-Drug Conjugates (ADCs) and Targeted Therapeutics

m-PEG4-azide is the ideal capping or passivation agent for precise DAR control, as its monodispersity allows for exact LC-MS characterization required by regulatory bodies, directly following from its analytical reproducibility advantages .

Peptide and Oligonucleotide Labeling

Where maintaining aqueous solubility is critical, the PEG4 spacer prevents the hydrophobic collapse and aggregation commonly seen when using standard alkyl azides, ensuring high product recovery during synthesis .

Surface Functionalization and Biosensors

The 18 Å spacer provides optimal projection of the azide group away from solid supports, maximizing the capture efficiency of alkyne-modified targets without the steric hindrance of shorter linkers like PEG2 .

Small Molecule Probe Development

For intracellular targeting, the compact hydrodynamic radius of the PEG4 linker ensures that the probe remains cell-permeable and retains its binding affinity, avoiding the steric blocking effects of PEG12 or larger polymers .

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC linker optimization
Discrete PEG4 spacer length
DC50 and ternary complex formation
Bioconjugation & click chemistry
Terminal azide for CuAAC / SPAAC
Conjugation efficiency and aqueous compatibility
ADC linker development
Monodisperse hydrophilic spacer
DAR consistency and antigen-binding retention
Surface functionalization
Defined chain length with azide handle
Surface density and non-specific binding control

XLogP3

0.5

Hydrogen Bond Acceptor Count

6

Exact Mass

233.13755610 Da

Monoisotopic Mass

233.13755610 Da

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

13-Azido-2,5,8,11-tetraoxatridecane
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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